molecular formula C15H9ClFNO4 B1202380 ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid CAS No. 72498-57-8

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

Cat. No. B1202380
Key on ui cas rn: 72498-57-8
M. Wt: 321.69 g/mol
InChI Key: WJZOWJVEWDHPNU-UHFFFAOYSA-N
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Patent
US04673746

Procedure details

A mixture of 10.0 g of ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate, 100 ml of 10% sodium hydroxide, and 350 ml of ethyl alcohol is refluxed for 3.5 hours. Thereafter, the ethyl alcohol is removed under vacuum and the residue is acidified with a 5% hydrochloric acid solution effecting a solid precipitate. The precipitate is collected by filtration and dried. The dried product is recrystallized from 95% ethyl alcohol to yield the product {[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetic acid having a melting point of 190° to 191° C.
Name
ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:24])[CH2:5][O:6][C:7]1[CH:22]=[CH:21][C:10]2[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])=[N:12][O:13][C:9]=2[C:8]=1[Cl:23])C.[OH-].[Na+]>C(O)C>[Cl:23][C:8]1[C:9]2[O:13][N:12]=[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:10]=2[CH:21]=[CH:22][C:7]=1[O:6][CH2:5][C:4]([OH:24])=[O:3] |f:1.2|

Inputs

Step One
Name
ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Quantity
10 g
Type
reactant
Smiles
C(C)OC(COC1=C(C2=C(C(=NO2)C2=C(C=CC=C2)F)C=C1)Cl)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the ethyl alcohol is removed under vacuum
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The dried product is recrystallized from 95% ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=2C(=NOC21)C2=C(C=CC=C2)F)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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